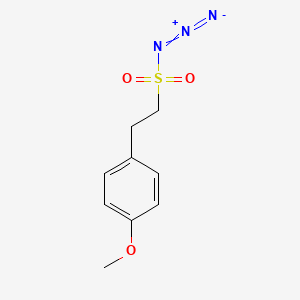
N-diazo-2-(4-methoxyphenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-diazo-2-(4-methoxyphenyl)ethanesulfonamide is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-diazo-2-(4-methoxyphenyl)ethanesulfonamide typically involves the diazotization of a suitable precursor. One common method is the reaction of 2-(4-methoxyphenyl)ethanesulfonamide with a diazotizing agent such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the safety and efficiency of the diazotization process, minimizing the risks associated with handling diazo compounds.
Chemical Reactions Analysis
Types of Reactions
N-diazo-2-(4-methoxyphenyl)ethanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be substituted by nucleophiles, leading to the formation of different products.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming cyclic structures.
Carbene Transfer Reactions: The diazo group can generate carbenes, which can insert into C-H, N-H, and other bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base.
Cycloaddition Reactions: These reactions often require catalysts such as transition metals.
Carbene Transfer Reactions: Catalysts like rhodium or copper complexes are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides.
Cycloaddition Reactions: Products include various cyclic compounds.
Carbene Transfer Reactions: Products include insertion products into C-H, N-H, and other bonds.
Scientific Research Applications
N-diazo-2-(4-methoxyphenyl)ethanesulfonamide has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of pharmacologically active molecules.
Material Science: It is used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-diazo-2-(4-methoxyphenyl)ethanesulfonamide involves the generation of reactive intermediates such as carbenes. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved include carbene insertion into C-H, N-H, and other bonds, as well as cycloaddition reactions.
Comparison with Similar Compounds
Similar Compounds
- N-diazo-2-(4-methylphenyl)ethanesulfonamide
- N-diazo-2-(4-chlorophenyl)ethanesulfonamide
- N-diazo-2-(4-fluorophenyl)ethanesulfonamide
Uniqueness
N-diazo-2-(4-methoxyphenyl)ethanesulfonamide is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. The methoxy group can also affect the compound’s solubility and stability, making it distinct from other similar diazo compounds.
Properties
CAS No. |
76653-00-4 |
|---|---|
Molecular Formula |
C9H11N3O3S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
N-diazo-2-(4-methoxyphenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H11N3O3S/c1-15-9-4-2-8(3-5-9)6-7-16(13,14)12-11-10/h2-5H,6-7H2,1H3 |
InChI Key |
OTVGPVZEKICIGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


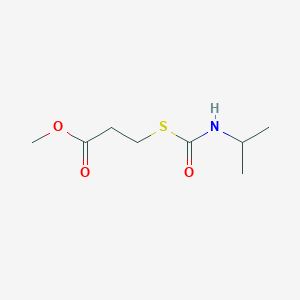
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14009445.png)
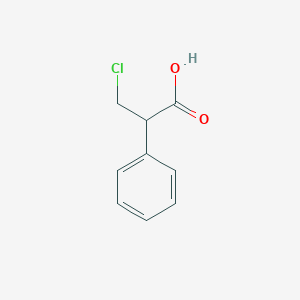
![(8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B14009450.png)
![3-(3-nitrophenyl)-5H,6H,7H-pyrrolo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14009455.png)
![2-[[4-(2-Methoxyphenyl)-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14009460.png)
![N-benzhydryl-1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride](/img/structure/B14009464.png)


![N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide](/img/structure/B14009477.png)
![1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane](/img/structure/B14009482.png)
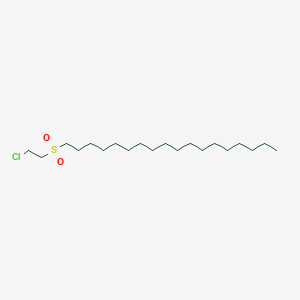
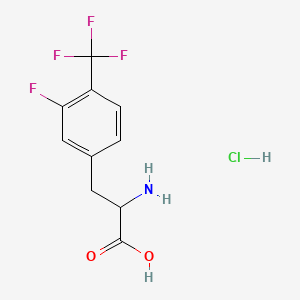
![1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14009493.png)
